molecular formula C18H14FN3O3S B2952846 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-14-1

4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2952846
CAS RN: 897614-14-1
M. Wt: 371.39
InChI Key: AAGRZLULQGBWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use as a tool for investigating biological processes.

Scientific Research Applications

Herbicide Development and Selectivity

The introduction of fluorine atoms into certain compounds has been shown to significantly alter their herbicidal properties. For instance, the research by Hamprecht, Würzer, and Witschel (2004) highlights the sweeping changes in herbicidal properties upon selective fluorine substitution. They found "fluorobentranil," a derivative prepared from fluorinated benzoic acid or via direct halogen exchange, to exhibit good broad-leaf activity and selectivity on rice, cereals, and maize. This demonstrates the potential of fluorinated compounds in developing selective herbicides for agricultural applications (Hamprecht, Würzer, & Witschel, 2004).

Antimicrobial Activity

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine frameworks have shown promising antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group, which exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was found to be crucial for enhancing antimicrobial effectiveness, highlighting the compound's relevance in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, fluorinated compounds exhibit diverse biological activities, including acting as kinase inhibitors or chemosensors. For example, the synthesis and structural analysis of various N-(arylsulfonyl)-4-fluorobenzamides have been conducted to explore their potential biological activities. Suchetan et al. (2016) detailed the crystal structures of three related compounds, hinting at their utility in designing molecules with targeted biological functions, such as enzyme inhibition or receptor binding (Suchetan et al., 2016).

properties

IUPAC Name

4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)13-3-2-4-15(11-13)20-18(23)12-5-7-14(19)8-6-12/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGRZLULQGBWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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